molecular formula C12H8BrClO3S B3056837 (4-Chlorophenyl) 4-bromobenzenesulfonate CAS No. 7463-24-3

(4-Chlorophenyl) 4-bromobenzenesulfonate

Cat. No.: B3056837
CAS No.: 7463-24-3
M. Wt: 347.61 g/mol
InChI Key: MFFKBANEBMPBIN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 4-bromobenzenesulfonate is an organic compound with the molecular formula C12H8BrClO3S. It is a sulfonate ester derived from 4-chlorophenol and 4-bromobenzenesulfonyl chloride. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 4-bromobenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Chlorophenol+4-Bromobenzenesulfonyl chloride(4-Chlorophenyl) 4-bromobenzenesulfonate+HCl\text{4-Chlorophenol} + \text{4-Bromobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorophenol+4-Bromobenzenesulfonyl chloride→(4-Chlorophenyl) 4-bromobenzenesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenols, ethers, or thiols.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include dehalogenated aromatic compounds.

Scientific Research Applications

(4-Chlorophenyl) 4-bromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 4-bromobenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar in structure but lacks the sulfonate ester group.

    4-Chlorophenylboronic acid: Contains a boronic acid group instead of the sulfonate ester.

    4-Chlorophenyl 2-bromobenzenesulfonate: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

(4-Chlorophenyl) 4-bromobenzenesulfonate is unique due to its combination of a sulfonate ester and a bromine atom on the aromatic ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-chlorophenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO3S/c13-9-1-7-12(8-2-9)18(15,16)17-11-5-3-10(14)4-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFKBANEBMPBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966462
Record name 4-Chlorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7463-24-3, 5210-50-4
Record name NSC404331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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